
5-Methyl-5-phenyl-1,3-oxazolidine-2,4-dione
Descripción general
Descripción
5-Methyl-5-phenyl-1,3-oxazolidine-2,4-dione is a derivative of the oxazolidinedione class of compounds, which are characterized by a five-membered ring structure containing nitrogen, oxygen, and carbon atoms. These compounds are of significant interest due to their biological activities and potential therapeutic applications. For instance, certain oxazolidinediones have been found to improve glucose tolerance and potentiate insulin release without causing hypoglycemia . The oxazolidinedione motif is also frequently found in biologically important compounds, including those with potential applications in diabetes management , peptide synthesis , and as pH indicators in medical imaging .
Synthesis Analysis
The synthesis of oxazolidinediones can be achieved through various methods. One approach involves a tandem phosphorus-mediated carboxylative condensation of primary amines with α-ketoesters followed by a base-catalyzed cyclization reaction using atmospheric carbon dioxide . Another method utilizes oxidative cyclization of N-Boc-acrylamides with (diacetoxyiodo)benzene to produce 5,5-disubstituted oxazolidine-2,4-diones . Additionally, a versatile synthesis route starting from α-ketols and isocyanates has been reported, which allows for the preparation of quaternary 1,3-oxazolidine-2,4-diones10.
Molecular Structure Analysis
The molecular structure of oxazolidinediones can be elucidated using techniques such as X-ray crystallography. For example, the structure of an adduct formed from the reaction of substituted oxazoles with 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione was determined using this method . The precise arrangement of atoms within the oxazolidinedione ring is crucial for its biological activity and interactions with other molecules.
Chemical Reactions Analysis
Oxazolidinediones can undergo various chemical reactions, including abnormal Diels–Alder reactions , and can serve as intermediates in the synthesis of other heterocyclic compounds. They can also participate in oxidative cyclization reactions to form substituted oxazolidine-2,4-diones . The reactivity of the oxazolidinedione ring can be influenced by substituents on the phenyl ring or modifications to the ring itself .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazolidinediones, such as melting points and solubility, can be influenced by the nature of the substituents on the ring. For instance, the preparation of 3-ethyl-5,5-dimethyloxazolidine-2,4-dione was achieved, and its melting point was reported, providing insight into its physical characteristics . The introduction of fluorine atoms into the oxazolidinedione structure has been explored to create potential indicators of tissue pH, which is indicative of the compound's reactivity and potential applications in medical imaging .
Aplicaciones Científicas De Investigación
Synthesis and Preparation
- A novel synthesis approach for 1,3-oxazolidine-2,4-diones, including 5-Methyl-5-phenyl-1,3-oxazolidine-2,4-dione, has been developed. This approach utilizes a two-step reaction sequence starting from α-ketols and isocyanates, leading to key precursors for the diones (Merino et al., 2010).
Biological Activity and Applications
- Oxazolidinediones, including variants of 5-Methyl-5-phenyl-1,3-oxazolidine-2,4-dione, have shown to improve glucose tolerance in previously fasted rats without causing hypoglycemia below normal fasting levels (Schnur & Morville, 1986).
Agricultural Applications
- Famoxadone, a derivative of 5-Methyl-5-phenyl-1,3-oxazolidine-2,4-dione, is a new agricultural fungicide effective against various plant pathogens. Its discovery and optimization demonstrate the agricultural significance of oxazolidinone derivatives (Sternberg et al., 2001).
Chemical Transformations and Reactions
- 5-Methyl-5-phenyl-1,3-oxazolidine-2,4-dione derivatives have been used in various chemical transformations, demonstrating their versatility in synthetic chemistry. For instance, their reaction with Grignard reagents and lithium alkyls following Cram's rule (Galliani et al., 2013).
- Metal-free oxidative cyclization techniques have been employed to create 5,5-disubstituted oxazolidine-2,4-diones, showcasing the compound's role in novel synthesis methods (Duddupudi et al., 2020).
Herbicidal Properties
- Certain 5-Methyl-5-phenyl-1,3-oxazolidine-2,4-dione derivatives have been synthesized for potential use as herbicides, with their activity influenced by substituents on the phenyl group and the structure of the alkylidene moiety (Hirai et al., 1999).
Analytical Applications
- 5-Methyl-5-phenyl-1,3-oxazolidine-2,4-dione has been used in analytical chemistry, such as in the gas chromatographic assay of psycho-stimulants in human plasma, saliva, and urine (Vermeulen et al., 1978).
Safety And Hazards
Propiedades
IUPAC Name |
5-methyl-5-phenyl-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-10(7-5-3-2-4-6-7)8(12)11-9(13)14-10/h2-6H,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERVPXQMQIOPCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)O1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90874156 | |
| Record name | OXAZOLIDINE24DIONE5METHYL5PHENYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90874156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-5-phenyloxazolidine-2,4-dione | |
CAS RN |
130689-84-8 | |
| Record name | 5-methyl-5-phenyl-1,3-oxazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



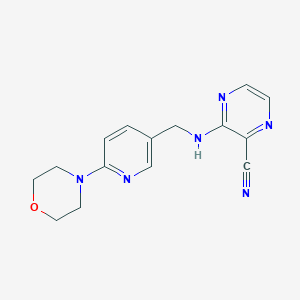
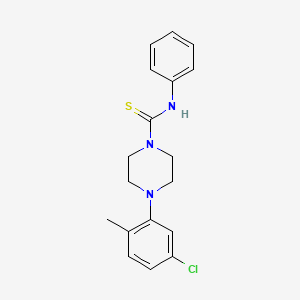
![4-(phenylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B3009216.png)
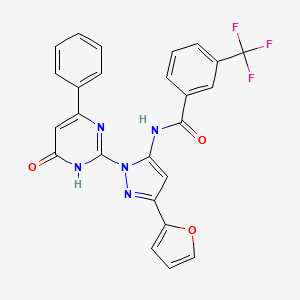
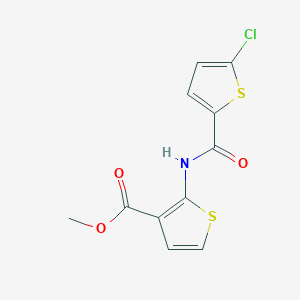
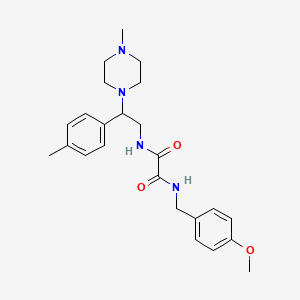

![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3009225.png)
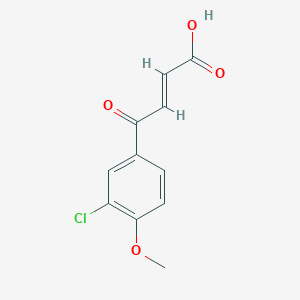
![N-(2-chlorobenzyl)-6-[1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)
![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3009234.png)
![ethyl 3-cyano-2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3009235.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B3009236.png)
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B3009237.png)